molecular formula C23H21ClN2O2S B303958 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303958
M. Wt: 424.9 g/mol
InChI Key: WEVKVCKWFJKSDM-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment.

Mechanism of Action

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is selectively activated in hypoxic conditions. The hypoxia-activated prodrug is designed to target the hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a significant impact on the tumor microenvironment. It has been shown to reduce hypoxia, increase tumor oxygenation, and inhibit angiogenesis. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is selective for hypoxic tumor cells, which allows for targeted therapy. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. However, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has limitations as well. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. Additionally, the synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide research. One potential direction is the development of combination therapies that incorporate N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide with other cancer treatments. Another direction is the investigation of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in other types of cancer. Additionally, there is potential for the development of more potent hypoxia-activated prodrugs based on the N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide structure.
Conclusion:
In conclusion, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that has shown promising results in cancer treatment. Its selective targeting of hypoxic tumor cells, ability to enhance the efficacy of radiation therapy and chemotherapy, and impact on the tumor microenvironment make it a promising candidate for cancer treatment. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophene carboxylic acid, followed by the reaction of the resulting acid chloride with N-(4-chlorobenzyl)glycine to form the amide intermediate. This intermediate is then reacted with 2-(2-thienyl)vinyl boronic acid to yield N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.

properties

Product Name

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(Z)-3-[(4-chlorophenyl)methylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChI Key

WEVKVCKWFJKSDM-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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